N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide, also known as TAP-144, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research studies. This compound belongs to the class of sulfonamides and has a molecular weight of 442.53 g/mol.
作用機序
The exact mechanism of action of N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide is not fully understood. However, it has been proposed that N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the production of inflammatory mediators. N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide has been shown to have a good safety profile and low toxicity in animal models. However, one of the limitations of using N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research related to N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide. One of the areas of interest is the development of more efficient synthesis methods for N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide that can improve its overall yield and purity. Another area of interest is the investigation of the potential therapeutic applications of N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the development of N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide analogs with improved solubility and bioavailability is also an area of interest for future research.
合成法
The synthesis of N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide involves the reaction of 3,4,5-trimethoxyaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with N-(4-chlorophenyl)acetamide in the presence of a catalyst such as palladium on activated carbon to form N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide has also been found to have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-11(20)18-12-5-7-14(8-6-12)26(21,22)19-13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10,19H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRVMLMRQWGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3,4,5-trimethoxyphenyl)sulfamoyl]phenyl}acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。